molecular formula C20H20ClNO5 B12460748 2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate

2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate

Cat. No.: B12460748
M. Wt: 389.8 g/mol
InChI Key: GNBOFYUDOFZOIQ-UHFFFAOYSA-N
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Description

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE is an organic compound with a complex structure that includes both methoxyphenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE
  • 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE

Uniqueness

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and chlorophenyl groups provides a distinct set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C20H20ClNO5

Molecular Weight

389.8 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 5-(2-chloroanilino)-5-oxopentanoate

InChI

InChI=1S/C20H20ClNO5/c1-26-15-7-4-6-14(12-15)18(23)13-27-20(25)11-5-10-19(24)22-17-9-3-2-8-16(17)21/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,22,24)

InChI Key

GNBOFYUDOFZOIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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